1-(5-Isopropylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropylpyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 5-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 5-isopropylpyridine with an appropriate alkylating agent, followed by reduction to introduce the ethan-1-ol group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an alkyl halide as the alkylating agent. The reduction step can be carried out using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 1-(5-Isopropylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(5-Isopropylpyridin-3-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Isopropylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)ethan-1-ol: Lacks the isopropyl group, making it less hydrophobic.
1-(6-Bromopyridin-3-yl)ethan-1-ol: Contains a bromine atom, which can influence its reactivity and biological activity.
1-(3-Pyridyl)ethanol: Another pyridine derivative with different substitution patterns.
Uniqueness
1-(5-Isopropylpyridin-3-yl)ethan-1-ol is unique due to the presence of the isopropyl group at the 5-position of the pyridine ring. This substitution can significantly influence its chemical properties, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-8,12H,1-3H3 |
InChI Key |
NVXXYODRWFUIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.